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Abstract

This technical guide details the discovery and preclinical development of CC214-1, a potent
and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mMTOR) kinase.
CC214-1 and its orally bioavailable analog, CC214-2, represent a novel class of anticancer
agents derived from a 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold.
These compounds effectively inhibit both mTORC1 and mTORC2 complexes, leading to the
suppression of critical cell signaling pathways involved in tumor growth, proliferation, and
survival. This document provides a comprehensive overview of the medicinal chemistry effort
leading to the identification of CC214-1 and CC214-2, their mechanism of action, key
preclinical efficacy data, and detailed experimental protocols for the assays cited.

Introduction

The phosphatidylinositol 3-kinase (PISK)/Akt/mTOR signaling pathway is one of the most
frequently dysregulated pathways in human cancer, making it a prime target for therapeutic
intervention. The mammalian target of rapamycin (mMTOR) is a serine/threonine kinase that
exists in two distinct multiprotein complexes: mMTORC1 and mTORC2. While first-generation
MTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mMTORC1,
they do not directly inhibit mTORC2 and can lead to a feedback activation of Akt signaling. This
limitation prompted the development of second-generation mTOR kinase inhibitors
(TORKInibs) that directly target the ATP-binding site of the mTOR kinase domain, thereby
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inhibiting both mTORC1 and mTORC2. CC214-1 emerged from a focused discovery effort to
identify potent and selective TORKInibs with favorable pharmacological properties.

Discovery and Medicinal Chemistry

The discovery of CC214-1 and CC214-2 originated from a core modification of an initial
imidazo[4,5-b]pyrazin-2-one series of MTOR inhibitors.[1] While potent, this initial series
suffered from poor pharmacokinetic properties.[1] A key breakthrough was the design of a
novel 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold. This
modification led to the identification of a series of compounds with excellent mMTOR potency
and high selectivity over the structurally related PI3Ka lipid kinase.[1]

Systematic structure-activity relationship (SAR) studies on this new scaffold focused on
optimizing potency, selectivity, and pharmacokinetic properties. This effort culminated in the
identification of CC214-1 for in vitro studies and CC214-2, a close analog with improved
properties suitable for in vivo evaluation.[1][2]

Mechanism of Action

CC214-1 and CC214-2 are ATP-competitive inhibitors of mTOR kinase. By binding to the
kinase domain of mTOR, they block the catalytic activity of both mTORC1 and mTORC2
complexes. This dual inhibition leads to the downstream suppression of key signaling
molecules that regulate cell growth, proliferation, and survival.

The inhibition of mMTORC1 by CC214-1 results in the dephosphorylation of its canonical
substrates, the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-
binding protein 1 (4E-BP1). The dephosphorylation of S6K leads to a decrease in protein
synthesis, while the dephosphorylation of 4E-BP1 relieves its inhibition of the cap-dependent
translation initiation factor elF4E, thereby suppressing the translation of key oncogenic
proteins.

The inhibition of mMTORC2 by CC214-1 is evidenced by the reduced phosphorylation of its key
substrate, Akt, at the Serine 473 residue (pAktS473). This prevents the full activation of Akt, a
critical node in cell survival and proliferation signaling. The ability of CC214-1 and CC214-2 to
inhibit both mTORC1 and mTORC2 signaling pathways is a key differentiator from rapalogs
and is thought to contribute to their enhanced anti-tumor activity.
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Caption: Generalized synthetic workflow for CC214-1 and CC214-2.
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MTOR Kinase Assay

The inhibitory activity of CC214-1 against mTOR kinase can be determined using a variety of in
vitro kinase assay formats. A common method involves the use of recombinant mTOR protein
and a specific substrate, followed by the detection of substrate phosphorylation.

Protocol Outline:
e Reagents and Materials:
o Recombinant human mTOR protein
o Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCI2, 2 mM DTT)
o ATP
o MTOR substrate (e.g., a peptide derived from S6K or 4E-BP1)
o CC214-1 (or other test compounds) dissolved in DMSO

o Detection reagents (e.g., phospho-specific antibody, fluorescently labeled substrate, or
ADP-GIlo™ Kinase Assay system)

o 384-well assay plates

e Procedure: a. Prepare serial dilutions of CC214-1 in kinase assay buffer. b. Add the mTOR
enzyme to the wells of the assay plate. c. Add the diluted CC214-1 or vehicle control
(DMSO) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room
temperature to allow for compound binding. d. Initiate the kinase reaction by adding a
mixture of the substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60
minutes) at 30°C. f. Stop the reaction and measure the amount of phosphorylated substrate
using the chosen detection method. g. Calculate the percent inhibition for each concentration
of CC214-1 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of CC214-1 on cancer cell lines can be assessed using various
methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
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Protocol Outline (CellTiter-Glo®):

o Cell Seeding: a. Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: a. Prepare serial dilutions of CC214-1 in cell culture medium. b.
Remove the old medium from the wells and add the medium containing the different
concentrations of CC214-1. Include a vehicle control (DMSO).

 Incubation: a. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a
humidified incubator with 5% CO2.

e Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add
the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix
the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room
temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence
using a plate reader.

o Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated
control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key mTORC1 and mTORC2
substrates, providing a direct measure of target engagement in cells.

Protocol Outline:

o Cell Treatment and Lysis: a. Plate cells and treat with CC214-1 at various concentrations for
a specified time (e.g., 2-24 hours). b. Wash the cells with ice-cold PBS and lyse them in a
suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein
concentration of the lysates using a BCA assay.

o SDS-PAGE and Protein Transfer: a. Denature the protein lysates by boiling in Laemmli
sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-
PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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e Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or
BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary
antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-S6
Ribosomal Protein (Ser235/236), anti-phospho-4E-BP1 (Thr37/46), anti-phospho-Akt
(Ser473)) and their corresponding total protein antibodies overnight at 4°C. c. Wash the
membrane with TBST and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

o Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence
(ECL) substrate and an imaging system. b. Quantify the band intensities and normalize the
phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

Protocol Outline:

o Cell Implantation: a. Harvest cancer cells (e.g., PC3 or USB7EGFRuVIII) and resuspend them in
a suitable medium (e.g., PBS or a mixture of medium and Matrigel). b. Subcutaneously inject
the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID
mice).

e Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b.
When tumors reach a predetermined size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

e Drug Administration: a. Prepare a formulation of CC214-2 suitable for oral administration
(e.g., a suspension in 0.5% carboxymethylcellulose and 0.25% Tween-80 in water). b.
Administer CC214-2 or the vehicle control to the mice by oral gavage at the specified dose
and schedule.

o Efficacy Evaluation: a. Measure tumor volumes and body weights regularly throughout the
study. b. At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., pharmacodynamic analysis by Western blot or immunohistochemistry).

o Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treated groups compared
to the control group.
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Conclusion

CC214-1 and its in vivo analog CC214-2 are potent and selective mTOR kinase inhibitors that
have demonstrated significant anti-tumor activity in preclinical models of cancer. Their ability to
inhibit both mTORC1 and mTORC2 signaling pathways represents a potential advantage over
first-generation mTOR inhibitors. The data presented in this technical guide provide a strong
rationale for the continued investigation of this class of compounds in clinical settings for the
treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway. The detailed experimental
protocols provided herein should serve as a valuable resource for researchers in the field of
cancer drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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